
1-(2-Chlorophenyl)-3-(2,4-dimethoxybenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-3-[(2,4-dimethoxyphenyl)methyl]urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group and a dimethoxyphenyl group attached to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-3-[(2,4-dimethoxyphenyl)methyl]urea typically involves the reaction of 2-chlorophenyl isocyanate with 2,4-dimethoxybenzylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1-(2-chlorophenyl)-3-[(2,4-dimethoxyphenyl)methyl]urea may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then isolated and purified using techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-chlorophenyl)-3-[(2,4-dimethoxyphenyl)methyl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted urea derivatives with new functional groups.
Aplicaciones Científicas De Investigación
1-(2-chlorophenyl)-3-[(2,4-dimethoxyphenyl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-chlorophenyl)-3-[(2,4-dimethoxyphenyl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-chlorophenyl)-3-[(2,4-dimethoxyphenyl)methyl]urea: Unique due to the presence of both chlorophenyl and dimethoxyphenyl groups.
1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)methyl]urea: Similar structure but with a different position of the chlorine atom.
1-(2-chlorophenyl)-3-[(3,4-dimethoxyphenyl)methyl]urea: Similar structure but with different positions of the methoxy groups.
Uniqueness
1-(2-chlorophenyl)-3-[(2,4-dimethoxyphenyl)methyl]urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of chlorophenyl and dimethoxyphenyl groups provides distinct properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C16H17ClN2O3 |
|---|---|
Peso molecular |
320.77 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-3-[(2,4-dimethoxyphenyl)methyl]urea |
InChI |
InChI=1S/C16H17ClN2O3/c1-21-12-8-7-11(15(9-12)22-2)10-18-16(20)19-14-6-4-3-5-13(14)17/h3-9H,10H2,1-2H3,(H2,18,19,20) |
Clave InChI |
OTVSNJNZWVTZND-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CNC(=O)NC2=CC=CC=C2Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


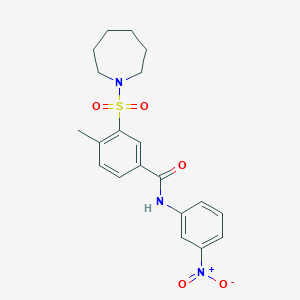
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15154244.png)
![3,5-dibromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide](/img/structure/B15154254.png)
![butyl 4-[(E)-[(5-chloro-2-hydroxyphenyl)methylidene]amino]benzoate](/img/structure/B15154258.png)
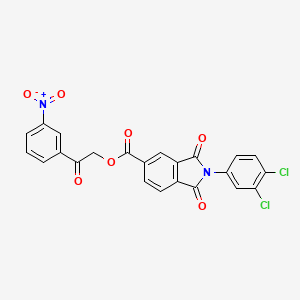
![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B15154276.png)

![1-(3-chloro-4-methylphenyl)-6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15154295.png)
![7,8-dimethyl-5-pyridin-4-yl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15154296.png)
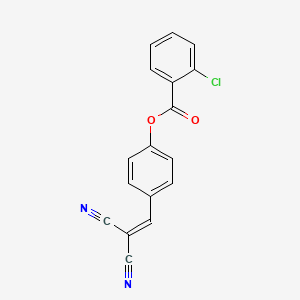
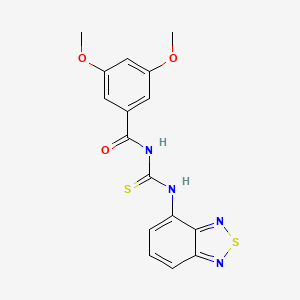
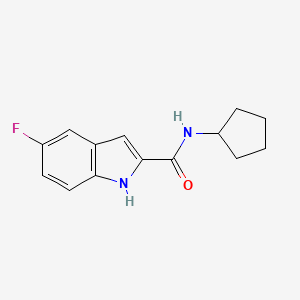
![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B15154316.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2-methylphenyl)glycinamide](/img/structure/B15154325.png)
